2-(azepan-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one 2-(azepan-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14766333
InChI: InChI=1S/C17H23N3O3/c1-22-14-8-7-13-11-18-20(17(21)15(13)16(14)23-2)12-19-9-5-3-4-6-10-19/h7-8,11H,3-6,9-10,12H2,1-2H3
SMILES:
Molecular Formula: C17H23N3O3
Molecular Weight: 317.4 g/mol

2-(azepan-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one

CAS No.:

Cat. No.: VC14766333

Molecular Formula: C17H23N3O3

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

2-(azepan-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one -

Specification

Molecular Formula C17H23N3O3
Molecular Weight 317.4 g/mol
IUPAC Name 2-(azepan-1-ylmethyl)-7,8-dimethoxyphthalazin-1-one
Standard InChI InChI=1S/C17H23N3O3/c1-22-14-8-7-13-11-18-20(17(21)15(13)16(14)23-2)12-19-9-5-3-4-6-10-19/h7-8,11H,3-6,9-10,12H2,1-2H3
Standard InChI Key AOJZHUILKVUFHF-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCCCCC3)OC

Introduction

2-(azepan-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one is a synthetic organic compound belonging to the class of phthalazinones. It features a unique structure that includes an azepane ring and two methoxy groups attached to a phthalazinone core. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, which may include antimicrobial, antiviral, and anticancer properties. It serves as a versatile building block for synthesizing more complex heterocyclic compounds and is being investigated for therapeutic applications in neurological disorders and cancer treatment.

Synthesis and Chemical Reactions

The synthesis of 2-(azepan-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one typically involves several key steps, primarily the cyclization of phthalic anhydride with hydrazine derivatives, followed by specific substitutions to introduce the azepane and methoxy groups. The reaction conditions must be carefully controlled to optimize yields and minimize by-products. Common solvents used include dimethylformamide or dimethyl sulfoxide, with temperatures ranging from room temperature to reflux conditions depending on the specific step in the synthesis.

This compound can undergo various chemical reactions, including deprotonation with bases like sodium hydride and oxidation processes using oxidizing agents such as potassium permanganate.

Biological Activities and Potential Applications

2-(azepan-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one exhibits potential biological activities that may include antimicrobial, antiviral, and anticancer properties. Its unique structure allows it to interact with specific molecular targets within biological systems, potentially leading to therapeutic effects. Research on this compound is essential for understanding its pharmacological potential, particularly in neurological disorders and cancer treatment.

Comparison with Analogous Compounds

Several compounds share structural similarities with 2-(azepan-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one, including:

Compound NameStructural FeaturesUnique Aspects
2-(piperidin-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-oneContains piperidine instead of azepaneDifferent steric properties due to piperidine ring
2-(morpholin-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-oneFeatures morpholine moietyMorpholine ring introduces additional electronic characteristics
2-(pyrrolidin-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-oneIncorporates pyrrolidine instead of azepaneSmaller ring size alters steric effects compared to azepane

The uniqueness of 2-(azepan-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one lies in its azepane moiety, which contributes distinct steric and electronic properties that differentiate it from its analogs, potentially influencing its biological activity and therapeutic applications.

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